molecular formula C5H4N4S2 B145636 2,6-Dithiopurine CAS No. 5437-25-2

2,6-Dithiopurine

Cat. No.: B145636
CAS No.: 5437-25-2
M. Wt: 184.2 g/mol
InChI Key: VQPMXSMUUILNFZ-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

2,6-Dithiopurine (DTP), also known as 2,6-Dimercaptopurine, is a sulfur-substituted nucleobase . It primarily targets cancer cells, particularly skin cancer cells . The compound’s primary targets are the reactive triplet states of these cells .

Mode of Action

DTP interacts with its targets through a process known as intersystem crossing . This process leads to the population of the reactive triplet state of the cancer cells . DTP populates the triplet manifold in less than 150 fs, reaching the nπ* triplet state minimum within a lifetime of 280 ± 50 fs . Subsequently, the population in the nπ* triplet state minimum internally converts to the long-lived ππ* triplet state within a lifetime of 3 ± 1 ps .

Biochemical Pathways

The biochemical pathways affected by DTP involve the electronic relaxation pathways leading to the population of the reactive triplet state of the cancer cells . This process is associated with major conformational relaxation in going from the nπ* to ππ* triplet state minimum .

Pharmacokinetics

The compound’s mode of action suggests that it is rapidly active, reaching its target state in less than 150 fs

Result of Action

The result of DTP’s action is the inhibition of cell proliferation. In studies, DTP has been shown to inhibit cell proliferation of up to 63% when combined with a low UVA dose of 5 J cm−2 . This makes DTP an effective agent in the treatment of skin cancer .

Action Environment

The action of DTP can be influenced by environmental factors such as light exposure. For instance, the effectiveness of DTP increases when combined with a low dose of UVA light . This suggests that the compound’s action, efficacy, and stability may be influenced by the light environment in which it is used.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimercaptopurine can be achieved through several methods. One common approach involves the reaction of 2,6-dichloropurine with thiourea. The reaction typically takes place in an aqueous medium under reflux conditions, leading to the formation of 2,6-Dimercaptopurine. The reaction can be represented as follows:

2,6-Dichloropurine+Thiourea2,6-Dimercaptopurine+Hydrogen Chloride\text{2,6-Dichloropurine} + \text{Thiourea} \rightarrow \text{2,6-Dimercaptopurine} + \text{Hydrogen Chloride} 2,6-Dichloropurine+Thiourea→2,6-Dimercaptopurine+Hydrogen Chloride

Another method involves the use of gold nanoparticles functionalized with 2,6-Dimercaptopurine for the sensitive and selective colorimetric determination of cadmium ions in various samples .

Industrial Production Methods

Industrial production methods for 2,6-Dimercaptopurine are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimercaptopurine undergoes various chemical reactions, including:

    Oxidation: The mercapto groups can be oxidized to form disulfides.

    Substitution: The mercapto groups can participate in substitution reactions with electrophiles.

    Chelation: The compound can form chelates with metal ions, which is useful in analytical chemistry.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Electrophiles: Alkyl halides, acyl halides.

    Chelating Agents: Metal ions such as cadmium, gold.

Major Products Formed

    Disulfides: Formed through oxidation of mercapto groups.

    Substituted Derivatives: Formed through substitution reactions.

    Metal Chelates: Formed through chelation with metal ions.

Scientific Research Applications

2,6-Dimercaptopurine has been explored for various scientific research applications:

Comparison with Similar Compounds

2,6-Dimercaptopurine can be compared with other similar compounds, such as:

Properties

IUPAC Name

3,7-dihydropurine-2,6-dithione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4S2/c10-4-2-3(7-1-6-2)8-5(11)9-4/h1H,(H3,6,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPMXSMUUILNFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=S)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00202744
Record name 2,6-Dithiopurine
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Molecular Weight

184.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5437-25-2
Record name 3,9-Dihydro-1H-purine-2,6-dithione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5437-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2,6-Dithiopurine
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Record name Purine-2,6-dithiol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15989
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-Dithiopurine
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Record name 3,7-dihydro-1H-purine-2,6-dithione
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Synthesis routes and methods I

Procedure details

13.22 g (50 mM) of 2-thioxanthine and 13.34 g (60 mM) of phosphorus pentasulfide were heated under reflux in 160 ml of pyridine for 3 days. At 5-10° C., 66 ml (132 mM) of 2N NaOH were added. The solvents were evaporated in vacuo, the residue treated with 200 ml of water and evaporated again. The residue was again suspended in 200 ml of water and collected. The crude product was dissolved in 120 ml of 1N NaOH, treated twice with 0.14 g of charcoal, filtered and acidified with 32 ml of 5N HCl to pH 4.5. The solid was collected, washed and dried to give 14.31 g of crude dithioxanthine. This was dissolved in 300 ml of chloroform; some insoluble material was filtered off, and the solution passed through 71.5 g of silica gel in a column. Crystallization from isopropanol gave 12.17 g (86.8%) of 2,6-dithioxanthine with mp 196-200° C.
Quantity
13.22 g
Type
reactant
Reaction Step One
Quantity
13.34 g
Type
reactant
Reaction Step One
Name
Quantity
66 mL
Type
reactant
Reaction Step Two
Quantity
160 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

8.41 g (21 mmoles) of 2-thioxanthine are refluxed with 5.60 (25.2 mmoles) of phosphorus pentasulfide in 80 ml of pyridine. After 5.5 hours 27.7 ml (55.4 mmoles) of 2N NaOH were added at 5-10° C. The solid was filtered off and washed with pyridine. The filtrate was evaporated in vacuo to dryness, the residue is suspended in 200 ml of water with little tetrahydrofuran (THF) for crystllization, the suspension is concentrated and the solid at pH 8 collected and washed. Redissolution in 100 ml of 0.5 N NaOH, treatment with charcoal (20%), filtration and acidification to pH 6 yielded the solid crude dithioxanthine 7.84 g (89.6%). Crystallization from chloroform and suspension in hot methanol gave 5.31 g (60.7%) of dithioxanthine with mp 241-3° C. The mother liquors were combined (2.36 g) and filtered with chloroform through 60 g of silicagel in a column: 1.73 g (19.8%) were isolated as a second crop.
Quantity
8.41 g
Type
reactant
Reaction Step One
[Compound]
Name
5.60
Quantity
25.2 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
27.7 mL
Type
reactant
Reaction Step Two
Yield
89.6%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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